2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate

Description

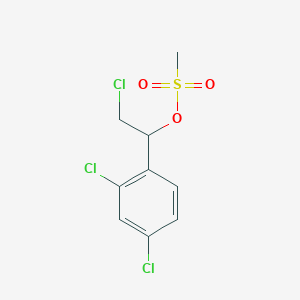

2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a chiral organosulfur compound with the molecular formula C₉H₈Cl₃O₃S and a molecular weight of 303.58 g/mol . It is a critical intermediate in synthesizing Luliconazole, a broad-spectrum antifungal agent used to treat dermatomycoses . The compound’s structure features a 2,4-dichlorophenyl group attached to a chloroethyl moiety, with a methanesulfonate ester group at the chiral center. The (S)-enantiomer is specifically utilized in pharmaceutical production due to its stereoselective biological activity . Industrial synthesis emphasizes high enantiomeric purity, often achieved via biocatalytic reduction or asymmetric catalysis .

Properties

IUPAC Name |

[2-chloro-1-(2,4-dichlorophenyl)ethyl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O3S/c1-16(13,14)15-9(5-10)7-3-2-6(11)4-8(7)12/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMONYZNSJOXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801163431 | |

| Record name | Benzenemethanol, 2,4-dichloro-α-(chloromethyl)-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53984-39-7 | |

| Record name | Benzenemethanol, 2,4-dichloro-α-(chloromethyl)-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53984-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,4-dichloro-α-(chloromethyl)-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801163431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate typically involves the reaction of 2-Chloro-1-(2,4-dichlorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate undergoes several types of chemical reactions, including:

Nucleophilic substitution: This is the most common reaction, where the methanesulfonate group is replaced by a nucleophile.

Hydrolysis: The compound can be hydrolyzed to form 2-Chloro-1-(2,4-dichlorophenyl)ethanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Hydrolysis: This reaction is usually performed in the presence of water and a base such as sodium hydroxide.

Major Products

Nucleophilic substitution: The major products depend on the nucleophile used.

Hydrolysis: The major products are 2-Chloro-1-(2,4-dichlorophenyl)ethanol and methanesulfonic acid.

Scientific Research Applications

2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of luliconazole, the compound undergoes further chemical transformations to produce the active antifungal agent . The molecular targets and pathways involved in its action are specific to the final pharmaceutical product synthesized from this intermediate .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Positional Isomerism: 3,4-Dichloro vs. 2,4-Dichloro Substitution

The 3,4-dichlorophenyl analog (Table 1) demonstrates how halogen positioning affects bioactivity. The shifted chlorine atoms likely reduce affinity for fungal CYP450 enzymes targeted by Luliconazole, rendering it less effective .

Enantiomeric Specificity

The (S)-enantiomer of this compound is pharmacologically active, while the (R)-enantiomer is typically inert in antifungal applications. This underscores the importance of stereoselective synthesis methods, such as enzymatic reduction using Candida saturnus or asymmetric catalysis .

Research Findings and Industrial Relevance

- Biocatalytic Efficiency: The reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the alcohol precursor achieves >99% enantiomeric excess using Candida saturnus in deep eutectic solvents .

- Regulatory Status : Chlorfenvinphos is listed as a hazardous chemical (UN 3018) due to its acute toxicity, while the methanesulfonate derivative faces fewer restrictions .

- Market Demand : The global production of this compound is driven by antifungal drug demand, with major manufacturers like Viwit Pharmaceutical Co. Ltd. scaling up enantioselective processes .

Biological Activity

2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate (CAS No. 53984-39-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its mechanism of action, biochemical properties, pharmacokinetics, and applications in scientific research.

Chemical Structure

The compound features a chloroethyl group attached to a dichlorophenyl moiety and a methanesulfonate group, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile . This property allows it to interact with nucleophilic sites in biomolecules, leading to various biochemical effects.

Target of Action

Research indicates that this compound may target several cellular pathways, particularly those involved in cell signaling and gene expression . It can potentially inhibit enzymes critical for DNA synthesis, similar to other sulfonamide compounds.

Mode of Action

The compound is believed to interfere with the synthesis of folic acid in bacteria by mimicking p-aminobenzoic acid (PABA), a substrate necessary for folate biosynthesis. This inhibition leads to the disruption of DNA replication and bacterial growth.

This compound exhibits several notable biochemical properties:

- Solubility : The compound is soluble in organic solvents and has limited solubility in water, affecting its bioavailability.

- Stability : Under physiological conditions, the compound shows stability; however, it can degrade under extreme pH or temperature conditions.

- Reactivity : The presence of the chloro and methanesulfonate groups makes it highly reactive towards nucleophiles such as amines and thiols.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its low molecular weight. Its distribution within biological systems is influenced by its chemical structure, which allows for effective cellular uptake through passive diffusion.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that the effects of this compound vary with dosage:

- Low Doses : At lower concentrations, the compound may exhibit antibacterial properties without significant toxicity.

- High Doses : Increased dosages can lead to adverse effects such as cytotoxicity and organ damage due to excessive interference with cellular processes .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Antibacterial Activity : In vitro assays have shown that this compound effectively inhibits the growth of several bacterial strains by disrupting folic acid synthesis pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing potential as a lead compound for drug development targeting bacterial infections .

- Synthesis Applications : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals like luliconazole, which is used for antifungal treatments .

Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Chemical Structure | Chloroethyl + Dichlorophenyl + Methanesulfonate |

| Mechanism of Action | Inhibits folic acid synthesis via enzyme interference |

| Solubility | Soluble in organic solvents; limited water solubility |

| Stability | Stable under physiological conditions |

| Dosage Effects | Varies from antibacterial at low doses to cytotoxic at high doses |

Q & A

Basic Research Question

- Moisture Sensitivity : Hydrolysis of the sulfonate ester occurs in aqueous environments. Store under anhydrous conditions (e.g., molecular sieves).

- Light Sensitivity : Protect from UV light to prevent radical-mediated decomposition.

- Temperature : Store at –20°C in amber vials to extend shelf life (>6 months).

Validation : Monitor degradation via TLC (silica gel, hexane:ethyl acetate 4:1); degradation products include 2-chloro-1-(2,4-dichlorophenyl)ethanol (R = 0.3) .

How can computational chemistry predict the reactivity of this compound in different solvents?

Advanced Research Question

- DFT Calculations : Model solvation effects using Gaussian09 with the SMD continuum solvation model. Polar aprotic solvents (e.g., DMSO) stabilize the mesylate leaving group, lowering activation energy for substitution .

- Molecular Dynamics : Simulate enzyme-substrate binding (e.g., ketoreductase) to predict stereoselectivity trends.

What strategies mitigate side reactions during multi-step syntheses using this compound?

Advanced Research Question

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups in intermediates).

- Catalyst Optimization : Use palladium catalysts for selective cross-couplings, avoiding β-hydride elimination .

- Workflow Design : Employ flow chemistry to isolate reactive intermediates and minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.